1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)isoquinoline
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Overview
Description
1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and their presence in many natural products and pharmaceuticals . This compound, in particular, combines the indole moiety with a tetrahydroisoquinoline structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium(II) acetate as a catalyst, along with a bidentate ligand and a soluble base such as triethylamine under reflux conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar compounds to 1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include:
1H-Indol-3-ylmethanamine: Shares the indole structure but lacks the tetrahydroisoquinoline moiety.
Indole-3-acetic acid: A plant hormone with a simpler structure compared to the compound .
1,2,3,4-Tetrahydroisoquinoline: Contains the tetrahydroisoquinoline structure but lacks the indole moiety.
The uniqueness of 1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
15832-21-0 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H22N2O2/c1-23-19-10-13-7-8-21-18(16(13)11-20(19)24-2)9-14-12-22-17-6-4-3-5-15(14)17/h3-6,10-12,18,21-22H,7-9H2,1-2H3 |
InChI Key |
XVIUOHLUFLSLMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
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